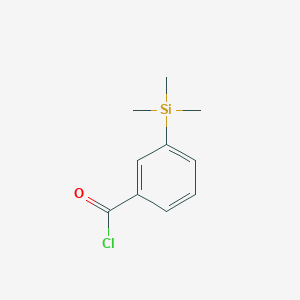
3-(Trimethylsilyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trimethylsilyl)benzoyl chloride is an organosilicon compound widely used in organic synthesis. It is a derivative of benzoyl chloride where the benzene ring is substituted with a trimethylsilyl group at the third position. This compound is known for its reactivity and utility in various chemical transformations, particularly in the protection of functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Trimethylsilyl)benzoyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-(trimethylsilyl)benzoic acid with thionyl chloride. The reaction typically proceeds under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction can be represented as follows:
3-(Trimethylsilyl)benzoic acid+Thionyl chloride→3-(Trimethylsilyl)benzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trimethylsilyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(trimethylsilyl)benzoic acid and hydrochloric acid.
Reduction: It can be reduced to 3-(trimethylsilyl)benzaldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and toluene.
Catalysts: Pyridine and triethylamine are often used to neutralize the hydrochloric acid formed during reactions.
Major Products
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
3-(Trimethylsilyl)benzoic acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-(Trimethylsilyl)benzoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in the modification of drug molecules to enhance their stability and bioavailability.
Industry: Applied in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(Trimethylsilyl)benzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles through a nucleophilic acyl substitution mechanism. The trimethylsilyl group enhances the electrophilicity of the carbonyl carbon, facilitating the attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (chloride ion).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl chloride: Lacks the trimethylsilyl group, making it less reactive in certain transformations.
Trimethylsilyl chloride: Used for silylation reactions but does not possess the acylating properties of 3-(Trimethylsilyl)benzoyl chloride.
3-(Trimethylsilyl)benzoic acid: The carboxylic acid derivative, used in different contexts compared to the acyl chloride.
Uniqueness
This compound is unique due to the presence of both the trimethylsilyl group and the acyl chloride functionality. This combination allows it to serve dual roles in organic synthesis, acting as both a protecting group and an acylating agent. Its enhanced reactivity and versatility make it a valuable reagent in various chemical transformations.
Eigenschaften
CAS-Nummer |
91413-57-9 |
|---|---|
Molekularformel |
C10H13ClOSi |
Molekulargewicht |
212.75 g/mol |
IUPAC-Name |
3-trimethylsilylbenzoyl chloride |
InChI |
InChI=1S/C10H13ClOSi/c1-13(2,3)9-6-4-5-8(7-9)10(11)12/h4-7H,1-3H3 |
InChI-Schlüssel |
GBQALGBSOZSGNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


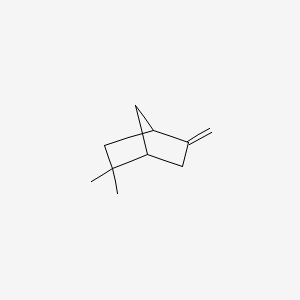
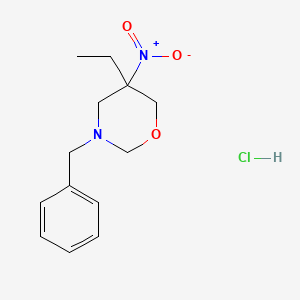

![(2S)-2,3-diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13962887.png)
![1-(1-Azabicyclo[2.2.1]heptan-4-yl)-2-bromoethanone](/img/structure/B13962892.png)
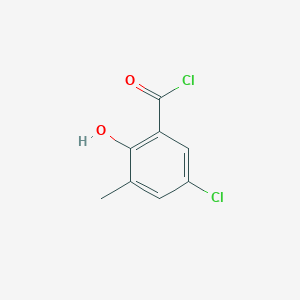

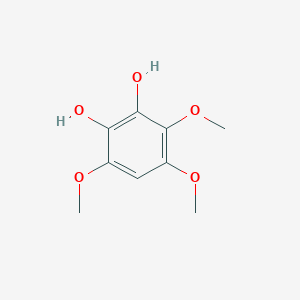
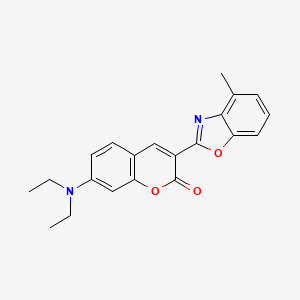
![Tetramethyl 4-oxo-4H-pyrido[3,2,1-jk]carbazole-1,2,3,6-tetracarboxylate](/img/structure/B13962929.png)
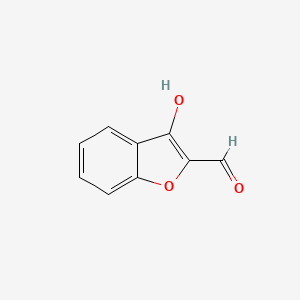
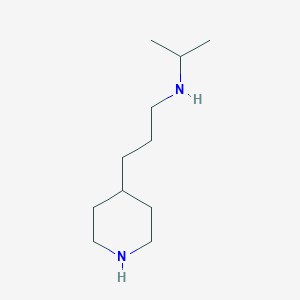
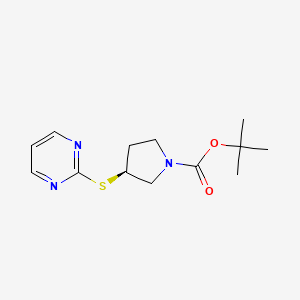
![Pyrrolo[1,2-D][1,2,4]triazocine](/img/structure/B13962956.png)
